molecular formula C18H30O B14384783 (6-Methoxyundecan-6-YL)benzene CAS No. 89579-52-2

(6-Methoxyundecan-6-YL)benzene

Cat. No.: B14384783
CAS No.: 89579-52-2
M. Wt: 262.4 g/mol
InChI Key: HSKHIFUIRGPNGU-UHFFFAOYSA-N
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Description

(6-Methoxyundecan-6-YL)benzene is an organic compound that features a benzene ring substituted with a 6-methoxyundecyl group. This compound is part of a broader class of alkylbenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxyundecan-6-YL)benzene typically involves the alkylation of benzene with a suitable 6-methoxyundecyl halide under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Benzene+6-Methoxyundecyl halideAlCl3This compound\text{Benzene} + \text{6-Methoxyundecyl halide} \xrightarrow{\text{AlCl}_3} \text{this compound} Benzene+6-Methoxyundecyl halideAlCl3​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxyundecan-6-YL)benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzene ring can be hydrogenated under high pressure and temperature in the presence of a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 6-Methoxyundecanoic acid.

    Reduction: 6-Methoxyundecylcyclohexane.

    Substitution: Various halogenated this compound derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a model compound for studying the behavior of alkylbenzenes in biological systems.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Methoxyundecan-6-YL)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation under specific conditions. In biological systems, it may interact with cellular components, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (6-Methoxydecyl)benzene
  • (6-Methoxydodecyl)benzene
  • (6-Methoxyundecan-6-YL)toluene

Uniqueness

(6-Methoxyundecan-6-YL)benzene is unique due to its specific chain length and methoxy substitution, which can influence its reactivity and interactions compared to other alkylbenzenes.

Properties

CAS No.

89579-52-2

Molecular Formula

C18H30O

Molecular Weight

262.4 g/mol

IUPAC Name

6-methoxyundecan-6-ylbenzene

InChI

InChI=1S/C18H30O/c1-4-6-11-15-18(19-3,16-12-7-5-2)17-13-9-8-10-14-17/h8-10,13-14H,4-7,11-12,15-16H2,1-3H3

InChI Key

HSKHIFUIRGPNGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)(C1=CC=CC=C1)OC

Origin of Product

United States

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